molecular formula C14H17N B068877 (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine CAS No. 175478-20-3

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine

Cat. No. B068877
CAS RN: 175478-20-3
M. Wt: 199.29 g/mol
InChI Key: XEDAFXCBQWHDQW-KGLIPLIRSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydropyridines, closely related to (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine, often involves cyclization reactions or Michael addition processes. A notable method for preparing unsymmetrical tetrahydropyridines includes the reaction of pyridine derivatives with alkyl or aryl groups in the presence of a catalyst, demonstrating the versatility of synthesis approaches for these compounds (Bubnov et al., 1998).

Molecular Structure Analysis

X-ray diffraction studies have provided detailed insights into the molecular structure of tetrahydropyridine derivatives. These compounds often exhibit specific conformations, such as boat or half-chair, influenced by their substituents. The crystal structure analysis highlights the significance of intermolecular interactions, including hydrogen bonding, in stabilizing the crystal structure of these compounds (Sambyal et al., 2011).

Chemical Reactions and Properties

Tetrahydropyridines undergo various chemical reactions, including electrophilic and nucleophilic additions, owing to their reactive dihydropyridine core. The presence of allyl and phenyl groups in (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine allows for selective transformations, such as reductive diallylation and subsequent isomerization to cis- and trans- configurations, showcasing the chemical versatility of these structures (Bubnov et al., 1994).

Scientific Research Applications

Neuroprotective Strategies and Parkinson's Disease

Research has explored the applications of compounds related to (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine in the context of neurodegenerative diseases, particularly Parkinson's disease (PD). Compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) serve as neurotoxins that specifically target nigrostriatal dopaminergic neurons, simulating Parkinsonian symptoms. This has allowed for the development of experimental models crucial for testing neuroprotective strategies. For instance, substances inhibiting or modulating the activity of enzymes like monoamine oxidase (MAO) have shown potential in reducing neurotoxicity associated with MPTP and similar compounds, offering insights into the mechanisms of neurodegeneration and neuroprotection in PD (Vaglini et al., 2013; Torres et al., 2017).

Environmental Factors and Neurodegeneration

Further, the investigation into environmental factors contributing to neurodegenerative diseases has benefited from the study of (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine and related compounds. The identification of MPTP as a neurotoxin has underscored the potential for environmental toxins to precipitate or exacerbate conditions like PD. Research into the interactions between genetic predispositions and exposure to environmental neurotoxins (e.g., pesticides) has been facilitated by models using compounds like MPTP, enhancing our understanding of PD's etiology and potential intervention points (Landrigan et al., 2005; Di Monte et al., 2002).

Antioxidant and Anti-inflammatory Mechanisms

The exploration of (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine's analogs has also contributed to the understanding of antioxidant and anti-inflammatory mechanisms in neuroprotection. Studies have shown that certain enzymes and metabolic pathways can mitigate the effects of neurotoxicants, potentially offering therapeutic avenues for diseases characterized by oxidative stress and inflammation. By examining the interactions between neurotoxic compounds and biological systems, research has illuminated possible strategies for combating neurodegeneration and promoting neuronal survival and recovery (Aschner et al., 2022).

properties

IUPAC Name

(2R,6S)-6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDAFXCBQWHDQW-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CC=C[C@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361293
Record name (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine

CAS RN

175478-20-3
Record name (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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